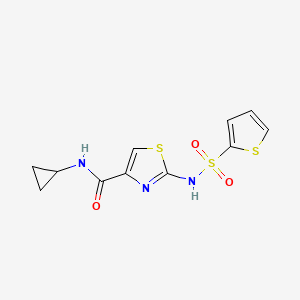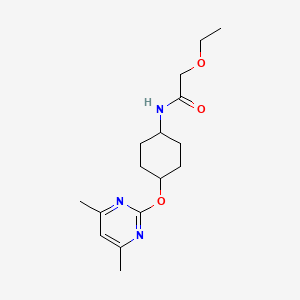
4-chloro-2-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide, commonly referred to as CP-2, is a synthetic compound used in a variety of scientific research applications. CP-2 has a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
CP-2 has a variety of scientific research applications. It has been used in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, as well as in the study of depression and anxiety. CP-2 has also been used in the study of drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse. Additionally, CP-2 has been used in the study of neuropsychiatric disorders such as schizophrenia and bipolar disorder, as well as in the study of neuroinflammation and neuroprotection.
Mecanismo De Acción
The mechanism of action of CP-2 is not fully understood, however, it is known to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of processes in the brain, including learning and memory. By inhibiting AChE, CP-2 increases the levels of acetylcholine in the brain, which can lead to a variety of effects, including improved cognitive function.
Biochemical and Physiological Effects
CP-2 has a variety of biochemical and physiological effects. It has been found to reduce inflammation, protect neurons from damage, and improve cognitive function. Additionally, CP-2 has been found to reduce anxiety, depression, and drug addiction-related behaviors. It has also been found to reduce the risk of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-2 has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is also relatively easy to synthesize. Additionally, CP-2 has a wide range of biochemical and physiological effects, making it a useful tool for a variety of research applications. However, CP-2 also has some limitations. It has a short half-life, meaning that it must be administered frequently in order to maintain its effects. Additionally, CP-2 has not been extensively studied, so its long-term effects are not yet known.
Direcciones Futuras
There are a variety of potential future directions for research involving CP-2. These include further research into its mechanism of action, its effects on various neuropsychiatric disorders, and its potential therapeutic benefits. Additionally, further research into its long-term effects and its use in combination with other compounds could be beneficial. Finally, further research into its use in the treatment of drug addiction could lead to new and effective treatments.
Métodos De Síntesis
CP-2 is synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitrobenzenesulfonamide with 3-phenylmethoxypyridin-2-yl chloride. This reaction is carried out in an inert atmosphere of nitrogen or argon and is typically conducted at room temperature. The reaction proceeds through a nucleophilic substitution reaction, where the chlorine atom of the 4-chloro-2-nitrobenzenesulfonamide reacts with the 3-phenylmethoxypyridin-2-yl chloride to form CP-2.
Propiedades
IUPAC Name |
4-chloro-2-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S/c19-14-8-9-17(15(11-14)22(23)24)28(25,26)21-18-16(7-4-10-20-18)27-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLWKXNZZQDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


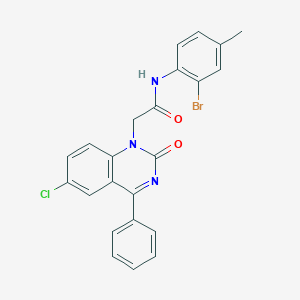

![1-(2,5-Dimethylphenyl)-6-oxo-N-[2-(prop-2-enoylamino)ethyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B2908949.png)
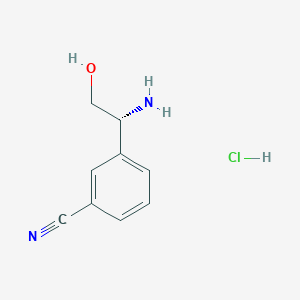

![[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2908955.png)

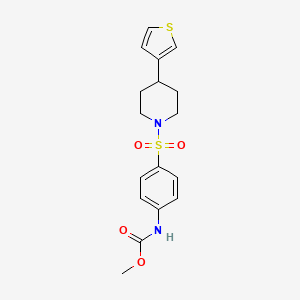
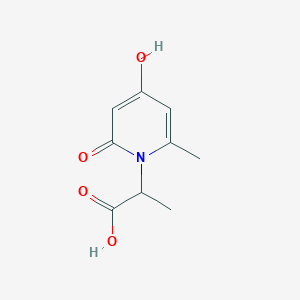
![Methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2908962.png)
